molecular formula C26H38ClN5O8 B2990226 Macropa-NH2 (hydrochloride) CAS No. 2443966-86-5

Macropa-NH2 (hydrochloride)

Cat. No. B2990226
M. Wt: 584.07
InChI Key: LFFSSMKPBQSWNZ-UHFFFAOYSA-N
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Description

Macropa-NH2 hydrochloride is the precursor of Macropa-NCS . Macropa-NCS is conjugated to Anti-Human HER2 as well as to the prostate-specific membrane antigen-targeting compound RPS-070 and is a promising therapeutic radionuclide applied in the treatment of soft-tissue metastases .


Synthesis Analysis

The synthesis of Macropa-NH2 hydrochloride involves the stable chelation of radium for biomedical applications with an 18-membered macrocyclic ligand . Quantitative labeling of macropa with [223Ra]Ra2+ was accomplished within 5 min at room temperature with a radiolabeling efficiency of >95% .


Molecular Structure Analysis

Macropa-NH2 hydrochloride is an 18-membered macrocyclic ligand that contains two pendent picolinate donor arms appended to a diaza-18-crown-6 core . This structure exhibits an unusual preference for binding to large over small ions .


Chemical Reactions Analysis

Macropa-NH2 hydrochloride is the precursor of Macropa-NCS . Macropa-NCS is conjugated to trastuzumab as well as to the prostate-specific membrane antigen-targeting compound RPS-070 .


Physical And Chemical Properties Analysis

Macropa-NH2 hydrochloride has a molecular formula of C26H38ClN5O8 and a molecular weight of 584.06 .

Future Directions

Macropa-NH2 hydrochloride is a promising therapeutic radionuclide applied in the treatment of soft-tissue metastases . The successful demonstration of efficient radiolabeling of the β-alanine conjugate with 223Ra and its subsequent stability establishes for the first time the possibility of delivering [223Ra]Ra2+ to metastases outside of the bone using functionalized chelators . This marks a significant expansion of the therapeutic utility of this radiometal in the clinic .

properties

IUPAC Name

4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFSSMKPBQSWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38ClN5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Macropa-NH2 (hydrochloride)

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